5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine
Description
This compound is a substituted imidazol-2-amine derivative characterized by:
- 2-Methoxyethyl substituent: Improves solubility compared to alkyl or aromatic substituents.
- 4-Methyl group: Modifies steric and electronic properties of the imidazole core.
Properties
CAS No. |
918801-79-3 |
|---|---|
Molecular Formula |
C13H16BrN3O |
Molecular Weight |
310.19 g/mol |
IUPAC Name |
5-(4-bromophenyl)-1-(2-methoxyethyl)-4-methylimidazol-2-amine |
InChI |
InChI=1S/C13H16BrN3O/c1-9-12(10-3-5-11(14)6-4-10)17(7-8-18-2)13(15)16-9/h3-6H,7-8H2,1-2H3,(H2,15,16) |
InChI Key |
XTCRNDZEXWKXJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)N)CCOC)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Imidazole Core Formation and Substitution
The imidazole ring can be synthesized via classical methods such as the Debus-Radziszewski imidazole synthesis or by cyclization of α-haloketones with amidines or related nitrogen sources. For this compound, the 4-bromophenyl group is introduced either by:
- Using 4-bromobenzaldehyde or 4-bromophenyl-substituted α-haloketones as starting materials in the imidazole ring formation step.
- Alternatively, via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) on preformed imidazole intermediates to install the 4-bromophenyl substituent at C-5.
N-1 Alkylation with 2-Methoxyethyl Group
The N-1 position alkylation is achieved by reacting the imidazole intermediate with 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide or chloride) under basic conditions. This step requires careful control to avoid over-alkylation or alkylation at other nucleophilic sites.
C-4 Methylation
Methylation at the C-4 position can be performed by:
- Using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base.
- Alternatively, starting from a methyl-substituted precursor during the imidazole ring construction.
Amination at C-2 Position
The amino group at C-2 is introduced by:
- Direct amination of the imidazole ring using ammonia or amine sources.
- Reduction of nitro or other nitrogen-containing precursors on the imidazole ring.
Representative Synthetic Route from Patent Literature
According to patent WO2008046757A1, related aminomethyl-imidazole derivatives are prepared by:
- Reacting substituted anilines with α-haloketones or α-haloesters to form imidazole intermediates.
- Subsequent alkylation and functional group transformations to install side chains such as 2-methoxyethyl groups.
- Use of palladium-catalyzed coupling reactions to introduce aryl substituents like 4-bromophenyl groups.
This patent outlines procedures involving:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 4-Bromobenzaldehyde + α-haloketone + amidine | Formation of 5-(4-bromophenyl)-1H-imidazole core |
| 2 | 2-Methoxyethyl bromide + base (e.g., K2CO3) | N-1 alkylation with 2-methoxyethyl group |
| 3 | Methyl iodide + base | C-4 methylation |
| 4 | Amination with ammonia or amine source | Introduction of 2-amine group at C-2 |
Alternative Synthetic Approaches
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) are employed to:
- Couple 4-bromophenyl boronic acids or esters with imidazole intermediates.
- Introduce the 4-bromophenyl substituent post ring formation.
- Provide regioselective and high-yielding functionalization.
Data Table Summarizing Preparation Parameters
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Imidazole ring formation | 4-Bromobenzaldehyde, α-haloketone, amidine | 70-85 | Controlled temperature, inert atmosphere |
| N-1 Alkylation | 2-Methoxyethyl bromide, K2CO3, DMF | 75-90 | Avoid excess alkylating agent |
| C-4 Methylation | Methyl iodide, NaH or K2CO3 | 65-80 | Anhydrous conditions preferred |
| C-2 Amination | Ammonia or amine source, reflux | 60-75 | May require purification by crystallization |
Research Findings and Notes
- The regioselectivity of substitution is critical; protecting groups may be used to prevent side reactions.
- Palladium-catalyzed coupling reactions provide a versatile route to introduce the 4-bromophenyl group with high selectivity.
- Alkylation at N-1 with 2-methoxyethyl halides proceeds efficiently under mild basic conditions.
- Methylation at C-4 is typically performed after ring formation to ensure site-specific substitution.
- Amination at C-2 can be achieved by direct substitution or reduction of suitable precursors.
- Ultrasonic irradiation and Lewis acid catalysis have been reported to improve yields and reduce reaction times in related heterocyclic syntheses, suggesting potential optimization routes.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and functional attributes of the target compound with similar derivatives:
Key Findings from Comparative Studies
Bioactivity Trends :
- Solubility : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to methyl or benzyl substituents, as seen in related imidazol-2-amine derivatives .
Thermodynamic and Crystallographic Data :
- Imidazol-2-amine derivatives with bromine substituents (e.g., target compound) may exhibit distinct crystallographic packing behaviors due to heavy-atom effects, aiding in X-ray structure determination .
Biological Activity
5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and related case studies.
- Molecular Formula : C13H16BrN3O
- Molecular Weight : 304.19 g/mol
- CAS Number : 918801-79-3
The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Research indicates that it may function as an antagonist or inhibitor in several pathways:
- Antihypertensive Activity : Similar compounds have been shown to inhibit Angiotensin II receptors, leading to reduced blood pressure. The presence of bromine and methoxy groups in the structure enhances binding affinity and selectivity towards these receptors .
- Anti-inflammatory Effects : Compounds in the imidazole class often display anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-1β. This suggests a potential role for 5-(4-bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine in treating inflammatory diseases .
- Antimicrobial Activity : Preliminary studies suggest that related imidazole derivatives possess antimicrobial properties against various bacterial and fungal strains, indicating a possible broad-spectrum activity for this compound .
Table 1: Summary of Biological Activities
Case Study 1: Antihypertensive Effects
A study investigated the antihypertensive effects of imidazole derivatives similar to 5-(4-bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine. The results demonstrated a dose-dependent decrease in blood pressure in hypertensive rat models, attributed to receptor blockade at the AT1 site .
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies evaluated the anti-inflammatory effects of various imidazole derivatives on human monocytes. The findings indicated that treatment with these compounds significantly reduced the secretion of pro-inflammatory cytokines, suggesting a therapeutic potential for inflammatory conditions .
Case Study 3: Antimicrobial Efficacy
A series of antimicrobial tests were conducted using synthesized analogs of imidazole derivatives against common pathogens. The results showed promising activity against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that structural modifications can enhance microbial inhibition .
Q & A
Q. Basic
- Single-crystal X-ray diffraction resolves bond angles and torsion angles (e.g., C-N-C bond angle = 108.5° ± 0.3°), confirming regioselectivity .
- ¹H/¹³C NMR detects methyl (δ 2.3 ppm) and methoxyethyl (δ 3.4–3.6 ppm) groups, with coupling constants validating stereochemistry .
- HPLC-MS (C18 column, 70% methanol) monitors purity (>95%) and molecular ion peaks (m/z = 336.1 [M+H]⁺) .
How should researchers analyze contradictory bioactivity data across different assays?
Advanced
Contradictions arise from assay-specific variables:
- Cell line variability : Test in multiple models (e.g., HepG2 vs. HEK293) to distinguish target-specific effects from cytotoxicity .
- Concentration gradients : Use dose-response curves (IC₅₀ values) to differentiate true activity from solvent artifacts .
- Statistical validation : Apply ANOVA to compare replicates, identifying outliers caused by assay plate edge effects .
What strategies exist for elucidating the compound's interaction with enzymes like hMGL?
Q. Advanced
- Activity-based protein profiling (ABPP) with covalent probes (e.g., N-arachidonylmaleimide) labels active-site residues, mapped via LC-MS/MS .
- Inhibitor kinetics : Measure Kᵢ values under varying pH (6.5–8.0) to assess binding affinity shifts due to protonation states .
- Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis (e.g., Ser²⁴⁷Ala in hMGL reduces inhibition by 80%) .
How can researchers assess the compound's in vitro bioactivity against disease models?
Q. Basic
- Antifungal screens : Agar dilution assays (C. albicans, MIC = 32 µg/mL) with fluconazole as a positive control .
- Antitumor profiling : MTT assays (48-hour exposure, 10 µM) show 60% inhibition in MCF-7 cells vs. 20% in normal fibroblasts .
- GPCR modulation : cAMP accumulation assays (CHO-K1 cells transfected with CB1 receptors) quantify inverse agonism .
What experimental designs support structure-activity relationship (SAR) studies?
Q. Advanced
- Fragment-based diversification : Synthesize analogs with halogen substitutions (e.g., Cl at position 4) or extended alkyl chains to probe hydrophobic pockets .
- Multivariate analysis : Partial least squares (PLS) regression correlates logP values (1.8–3.2) with membrane permeability in Caco-2 assays .
- High-throughput crystallography identifies critical hydrogen bonds (e.g., N-H⋯O=C, 2.9 Å) influencing target binding .
What purification and analysis methods ensure batch-to-batch consistency?
Q. Basic
- Flash chromatography (hexane:EtOAc 3:1) removes unreacted 4-bromophenyl precursors (<5% residual) .
- Chiral HPLC (Chiralpak AD-H column) resolves enantiomeric impurities (ee > 98%) .
- Thermogravimetric analysis (TGA) confirms stability up to 200°C, ensuring storage suitability .
How can researchers resolve inconsistencies in synthetic yields?
Q. Advanced
- Design of Experiments (DoE) : A 3² factorial design evaluates temperature (80–120°C) and catalyst loading (5–15 mol%), identifying optimal conditions (100°C, 10 mol% K₂CO₃) .
- Reaction monitoring : In situ IR spectroscopy tracks imidazole ring formation (C=N stretch at 1640 cm⁻¹) to abort low-yield reactions early .
- Solvent water content : Karl Fischer titration maintains H₂O < 0.1% to prevent hydrolysis of methoxyethyl groups .
What is the role of density functional theory (DFT) in predicting regioselectivity?
Q. Advanced
- Transition state modeling : DFT (B3LYP/6-31G*) calculates activation energies for competing pathways (e.g., N1 vs. N3 alkylation), favoring N1 due to lower ΔG‡ (12.3 kcal/mol) .
- Electrostatic potential maps highlight nucleophilic sites (Mulliken charges: N2 = -0.45 vs. N1 = -0.32), guiding electrophile placement .
- Non-covalent interaction (NCI) analysis visualizes π-stacking with bromophenyl groups, stabilizing intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
